molecular formula C12H16OS B8001748 1-(3-Methylsulfanylphenyl)pentan-1-one

1-(3-Methylsulfanylphenyl)pentan-1-one

Cat. No.: B8001748
M. Wt: 208.32 g/mol
InChI Key: ATKOCMRBJDGJSQ-UHFFFAOYSA-N
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Description

1-(3-Methylsulfanylphenyl)pentan-1-one is an organic compound with the molecular formula C12H16OS It is characterized by a phenyl ring substituted with a methylsulfanyl group at the third position and a pentan-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylsulfanylphenyl)pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylsulfanylbenzene and pentan-1-one.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methylsulfanylphenyl)pentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylphenyl)pentan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)pentan-1-one: Lacks the sulfanyl group, resulting in different chemical properties.

    1-(3-Methylsulfanylphenyl)butan-1-one: Shorter carbon chain, affecting its reactivity and applications.

    1-(4-Methylsulfanylphenyl)pentan-1-one: Different position of the sulfanyl group, leading to variations in chemical behavior.

Uniqueness

1-(3-Methylsulfanylphenyl)pentan-1-one is unique due to the presence of the methylsulfanyl group at the third position of the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKOCMRBJDGJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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